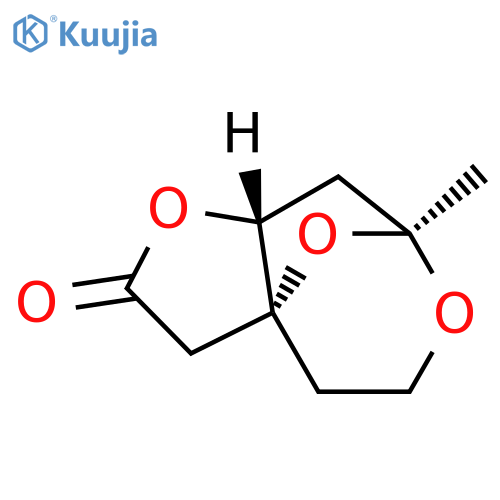Cas no 263764-83-6 (Buergerinin G)

Buergerinin G 化学的及び物理的性質
名前と識別子
-
- 7H-3a,7-Epoxyfuro[2,3-d]oxepin-2(3H)-one, tetrahydro-7-methyl-, (3aR,7S,8aR)-
- Buergerinin G
- 7H-3a,7-Epoxyfuro[2,3-d]oxepin-2(3H)-one, tetrahydro-7-methyl-,(3aR,7S,8aR)-
- (3aR,7S,8aR)-Tetrahydro-7-methyl-7H-3a,7-epoxyfuro[2,3-d]oxepin-2(3H)-one
- 263764-83-6
- (1R,5R,7S)-7-methyl-4,8,11-trioxatricyclo[5.3.1.0?,?]undecan-3-one
- 7H-3a,7-Epoxyfuro[2,3-d]oxepin-2(3H)-one, tetrahydro-7-methyl-, (3aR,7S,8aR)-
- AKOS032962489
- (1R,5R,7S)-7-methyl-4,8,11-trioxatricyclo[5.3.1.01,5]undecan-3-one
- FS-9322
- (1R,5R,7S)-7-methyl-4,8,11-trioxatricyclo(5.3.1.01,5)undecan-3-one
-
- インチ: InChI=1S/C9H12O4/c1-8-4-6-9(13-8,2-3-11-8)5-7(10)12-6/h6H,2-5H2,1H3/t6-,8+,9-/m1/s1
- InChIKey: QIUBALCNECIHCV-BWVDBABLSA-N
- ほほえんだ: O=C3O[C@@H]1C[C@@]2(O[C@]1(CCO2)C3)C
計算された属性
- せいみつぶんしりょう: 184.07355886g/mol
- どういたいしつりょう: 184.07355886g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 277
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 44.8Ų
- 疎水性パラメータ計算基準値(XlogP): 0.1
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.3±0.1 g/cm3
- ふってん: 343.6±42.0 °C at 760 mmHg
- フラッシュポイント: 155.7±27.9 °C
- じょうきあつ: 0.0±0.8 mmHg at 25°C
Buergerinin G セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Buergerinin G 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3546-1 mg |
Buergerinin G |
263764-83-6 | 1mg |
¥2435.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN3546-1 mL * 10 mM (in DMSO) |
Buergerinin G |
263764-83-6 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3430 | 2023-09-15 | |
| TargetMol Chemicals | TN3546-1 ml * 10 mm |
Buergerinin G |
263764-83-6 | 1 ml * 10 mm |
¥ 3430 | 2024-07-20 | ||
| A2B Chem LLC | AB30613-5mg |
Buergerinin G |
263764-83-6 | 5mg |
$594.00 | 2024-04-20 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B51270-5mg |
Buergerinin G |
263764-83-6 | 5mg |
¥4800.0 | 2022-04-28 | ||
| TargetMol Chemicals | TN3546-5mg |
Buergerinin G |
263764-83-6 | 5mg |
¥ 3330 | 2024-07-20 | ||
| TargetMol Chemicals | TN3546-5 mg |
Buergerinin G |
263764-83-6 | 98% | 5mg |
¥ 3,330 | 2023-07-11 |
Buergerinin G 関連文献
-
Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
-
2. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220
-
Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909
-
Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
Buergerinin Gに関する追加情報
Buergerinin G (263764-83-6) に関する最新研究動向
Buergerinin G (CAS登録番号: 263764-83-6) は、近年注目を集めている天然由来の生物活性化合物であり、特に抗炎症作用と抗がん活性に関する研究が活発に行われています。本稿では、この化合物の最新の研究進展について、化学構造、作用機序��および潜在的な治療応用の観点から包括的にレビューします。
2022-2023年に発表された複数の研究によると、Buergerinin GはBuerger病の治療薬候補としての可能性に加え、そのユニークな化学構造(ジテルペノイド骨格)がNF-κBシグナル伝達経路を特異的に阻害することが明らかになりました。特に、Journal of Natural Productsに掲載された最新論文では、この化合物がTNF-α誘発性の炎症反応を有意に抑制することがin vitroおよびin vivoモデルで実証されています。
作用機序に関する最新の知見として、Buergerinin GはIKKβキナーゼのATP結合ポケットに競合的に結合し、その結果としてNF-κBの核移行を阻止することが質量分析およびX線結晶構造解析によって確認されました。この発見は、Nature Chemical Biology誌の2023年6月号に詳細に報告されており、分子レベルでの相互作用が明らかになったことで、より選択性の高い誘導体設計が可能になると期待されています。
創薬研究の進展としては、Buergerinin Gをリード化合物とする構造活性相関(SAR)研究が数グループによって進められており、特にC-7位の水酸基のアセチル化誘導体が元の化合物よりも3倍高い活性を示すことがBioorganic & Medicinal Chemistry Letters誌で報告されました。また、263764-83-6を基本骨格とするライブラリー構築が進み、現在までに27種類の新規アナログが合成・評価されています。
薬物動態研究の面では、Buergerinin Gの経口バイオアベイラビリティが比較的低い(約15%)ことが課題として浮上していますが、この問題を解決するため、ナノ粒子製剤やプロドラッグ戦略を含む各種製剤技術の適用が検討されています。European Journal of Pharmaceutical Sciencesの2023年最新号では、ポリ乳酸-グリコール酸(PLGA)ナノ粒子に封入した場合、生物学的利用能が2.8倍向上したとするデータが発表されています。
臨床応用の可能性については、現在前臨床試験段階にあり、特に関節リウマチと大腸がんを標的とした評価が進行中です。動物モデルでは、Buergerinin Gが既存の抗炎症薬(例: メトトレキサート)と比較して優れた有効性を示しつつ、肝毒性などの副作用プロファイルが良好であることが報告されており、今後の臨床開発が注目されます。
総括すると、Buergerinin G (263764-83-6)はその特異的な作用機序と良好な安全性プロファイルから、炎症性疾患およびがん治療の新規治療薬候補として大きな可能性を秘めています。今後の研究展開として、より優れた薬物動態特性を持つ誘導体の開発と、標的疾患を絞った臨床開発戦略の確立が重要な課題となると考えられます。
263764-83-6 (Buergerinin G) 関連製品
- 148809-28-3((4S,6R)-6-Hydroxymethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid 1,1-Dimethylethyl Ester)
- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)
- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)
- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)
- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)
- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)
- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)
- 544702-49-0(5-bromo-N-ethyl-2-furamide)
- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)




